molecular formula C15H16ClN3O2S B14989405 5-chloro-N-(2-methoxyphenyl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-(2-methoxyphenyl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B14989405
M. Wt: 337.8 g/mol
InChI Key: RXGYVDMBUDWXSK-UHFFFAOYSA-N
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Description

5-chloro-N-(2-methoxyphenyl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide: is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chloro group at the 5th position, a methoxyphenyl group at the N-position, and a propan-2-ylsulfanyl group at the 2nd position of the pyrimidine ring The carboxamide group is located at the 4th position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-methoxyphenyl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Chloro Group: The chloro group can be introduced via a halogenation reaction using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using a suitable methoxyphenyl halide.

    Introduction of the Propan-2-ylsulfanyl Group: The propan-2-ylsulfanyl group can be introduced via a thiolation reaction using a suitable thiol reagent.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using a suitable amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carboxamide group, potentially leading to the formation of amines.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions (e.g., heating, solvents).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-N-(2-methoxyphenyl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide: has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.

    Materials Science: The compound can be investigated for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Chemical Biology: It can be used as a probe to study various biochemical pathways and processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-methoxyphenyl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets may include kinases, proteases, or other enzymes involved in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-(2-methoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide: Similar structure but with a methylsulfanyl group instead of a propan-2-ylsulfanyl group.

    5-chloro-N-(2-methoxyphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide: Similar structure but with an ethylsulfanyl group instead of a propan-2-ylsulfanyl group.

    5-chloro-N-(2-methoxyphenyl)-2-(butylsulfanyl)pyrimidine-4-carboxamide: Similar structure but with a butylsulfanyl group instead of a propan-2-ylsulfanyl group.

Uniqueness

  • The presence of the propan-2-ylsulfanyl group may confer unique properties to the compound, such as increased lipophilicity or altered binding affinity to specific targets.
  • The combination of the chloro, methoxyphenyl, and carboxamide groups may also contribute to its unique chemical and biological properties.

Properties

Molecular Formula

C15H16ClN3O2S

Molecular Weight

337.8 g/mol

IUPAC Name

5-chloro-N-(2-methoxyphenyl)-2-propan-2-ylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C15H16ClN3O2S/c1-9(2)22-15-17-8-10(16)13(19-15)14(20)18-11-6-4-5-7-12(11)21-3/h4-9H,1-3H3,(H,18,20)

InChI Key

RXGYVDMBUDWXSK-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2OC)Cl

Origin of Product

United States

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